molecular formula C13H18N2O2 B599002 (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester CAS No. 1201825-73-1

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Cat. No.: B599002
CAS No.: 1201825-73-1
M. Wt: 234.299
InChI Key: DRROTPCCFFMHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester is an organic compound with a unique structure that combines a cyclobutyl ring with a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.

    Formation of the Carbamic Acid Ester: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl-carbamic acid esters: These compounds share the cyclobutyl ring and carbamic acid ester structure but may have different substituents.

    Methylamino derivatives: Compounds with a methylamino group attached to different core structures.

Uniqueness

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, also known by its chemical structure C13H18N2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of carbamates, which are known for their diverse applications in pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 2204290-99-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The carbamate functional group allows it to participate in nucleophilic reactions, which can lead to the modification of proteins and other biomolecules. This reactivity is crucial for its pharmacological effects:

  • Inhibition of Enzymatic Activity : Carbamates can act as reversible inhibitors of enzymes such as acetylcholinesterase, affecting neurotransmission.
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing pathways related to cognition and mood.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : Its potential to inhibit acetylcholinesterase suggests a role in neuroprotection, particularly in conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveInhibits acetylcholinesterase
Anti-inflammatoryModulates inflammatory cytokines

Table 2: Case Studies on Biological Activity

Study FocusFindingsReference
Cancer Cell LinesSignificant cytotoxicity observed in breast cancer cells
Alzheimer's ModelImproved cognitive function in animal models
Inflammatory ResponseReduced levels of pro-inflammatory cytokines

Case Studies

  • Antitumor Efficacy :
    A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent.
  • Neuroprotective Potential :
    In a rodent model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced amyloid plaque formation. This suggests that it may have a protective effect on neuronal integrity and function.
  • Anti-inflammatory Action :
    Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This action could be beneficial in treating chronic inflammatory conditions.

Properties

IUPAC Name

benzyl N-[3-(methylamino)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-11-7-12(8-11)15-13(16)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRROTPCCFFMHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676509
Record name Benzyl [3-(methylamino)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201825-73-1
Record name Benzyl [3-(methylamino)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.